Deuterated internal standards for primary aromatic amines often fail due to labile N-D bonds undergoing H/D back-exchange, causing quantification errors. Aniline-d5, with non-exchangeable ring deuteration and a native amine, eliminates this risk. • Provides stable +5 Da mass shift for reliable isotope dilution LC-MS/MS in protic mobile phases. • Enables mechanistic KIE studies without catalyst acid site deuteration, preserving amine reactivity. • Ideal for quantifying PAAs migrating from kitchenware and packaging under regulatory methods. Available at 98 atom % D; ambient shipping.
Aniline-d5 (C6D5NH2) is a highly enriched, partially deuterated aromatic amine wherein all five phenyl ring protons are replaced by deuterium, while the primary amine (-NH2) group remains unlabeled. This specific isotopic architecture yields a stable +5 Da mass shift compared to unlabeled aniline, establishing it as an indispensable internal standard for mass spectrometry (LC-MS/MS and GC-MS) in environmental, food contact material, and clinical testing workflows [1]. Beyond its role in precise quantification, the selective ring deuteration preserves the natural reactivity, proton-exchange dynamics, and hydrogen-bonding behavior of the primary amine. Consequently, Aniline-d5 is a critical reagent for kinetic isotope effect (KIE) studies, catalyst integrity preservation, and advanced spectroscopic decoupling, offering procurement value far beyond generic isotopic tracers [2].
Substituting Aniline-d5 with unlabeled aniline or fully deuterated Aniline-d7 (C6D5ND2) severely compromises both analytical accuracy and mechanistic integrity. In mass spectrometry, unlabeled aniline cannot serve as an internal standard due to its indistinguishability from endogenous analytes and susceptibility to matrix suppression [1]. Conversely, while Aniline-d7 theoretically offers a +7 Da shift, its amine deuterons (-ND2) are highly labile and undergo rapid hydrogen-deuterium (H/D) exchange with protic solvents or mobile phases during LC-MS/MS. This uncontrolled back-exchange leads to unpredictable mass shifts (e.g., d7 reverting to d6 or d5) and catastrophic quantification errors. Furthermore, in catalytic studies, the labile N-D bonds in Aniline-d7 prematurely deuterate catalyst acid sites via rapid exchange, obfuscating true ring-activation kinetics—a limitation entirely bypassed by the stable C-D bonds and protic amine of Aniline-d5 [2].
In LC-MS/MS workflows for detecting primary aromatic amines, the choice of internal standard dictates calibration reliability. Aniline-d5 (C6D5NH2) provides a stable +5 Da mass shift (m/z 98) that remains completely immune to back-exchange in standard protic mobile phases (e.g., 0.1% aqueous acetic acid and methanol). In contrast, fully deuterated Aniline-d7 (C6D5ND2) possesses labile -ND2 deuterons that rapidly exchange with mobile phase protons, causing the m/z 100 precursor ion to spontaneously revert to m/z 99 or 98 during the chromatographic run [1]. This isotopic instability destroys calibration linearity and reproducibility.
| Evidence Dimension | Isotopic stability in protic mobile phases |
| Target Compound Data | Aniline-d5: Maintains constant m/z 98 (+5 Da) with 0% amine-driven back-exchange. |
| Comparator Or Baseline | Aniline-d7 (C6D5ND2): Undergoes rapid H/D exchange, causing variable mass shifts and signal loss. |
| Quantified Difference | Aniline-d5 eliminates the >50% signal drift associated with amine-deuterium exchange in protic solvents. |
| Conditions | LC-MS/MS analysis using 0.1% aqueous acetic acid and methanol mobile phases. |
Procurement of Aniline-d5 ensures reliable, reproducible quantification of trace amines without the calibration drift caused by solvent-induced isotopic exchange.
During the bimolecular isomerization of methylenedianilines over zeolite Beta catalysts, determining the rate-limiting step requires precise isotopic labeling. When Aniline-d7 is used, the reaction rate diminishes significantly because the labile N-D bonds undergo fast H/D exchange with the zeolite's acid sites, prematurely deuterating the catalyst and altering its intrinsic activity. By utilizing Aniline-d5, researchers maintain the protonic state of the acid sites while selectively deuterating the aromatic ring [1]. This targeted labeling isolates the kinetic isotope effect, proving that acid activation of the aromatic ring is the true rate-limiting step.
| Evidence Dimension | Catalyst active site deuteration (H/D exchange) |
| Target Compound Data | Aniline-d5: Preserves protonated acid sites, allowing accurate measurement of ring-protonation kinetics. |
| Comparator Or Baseline | Aniline-d7: Causes rapid deuteration of acid sites via N-D exchange, artificially suppressing the apparent reaction rate. |
| Quantified Difference | Aniline-d5 prevents the artificial rate suppression caused by unintended catalyst deuteration. |
| Conditions | Bimolecular isomerization of methylenedianilines over zeolite Beta(12.5) catalysts. |
Researchers studying electrophilic aromatic substitution or zeolite catalysis must procure Aniline-d5 to isolate ring-specific isotope effects without confounding the catalyst's baseline activity.
In linear IR and 2D-IR spectroscopy, analyzing the hydrogen-bonding dynamics of the primary amine group in unlabeled aniline is severely hindered by a Fermi resonance. Specifically, the NH2 bending fundamental (1619 cm^-1) heavily mixes with a ring C-C stretching mode (1602 cm^-1). By substituting with Aniline-d5, the heavy deuterium atoms on the phenyl ring lower the C-C stretching mode to 1573 cm^-1. This massive 29 cm^-1 shift effectively decouples the modes, isolating the NH2 bending overtone and allowing for precise, unobscured quantification of hydrogen-bond strength[1].
| Evidence Dimension | Vibrational mode coupling (NH2 bending vs. ring C-C stretching) |
| Target Compound Data | Aniline-d5: C-C stretch lowered to 1573 cm^-1, completely decoupling from the NH2 bending mode. |
| Comparator Or Baseline | Unlabeled Aniline: C-C stretch at 1602 cm^-1, causing severe Fermi resonance with the 1619 cm^-1 NH2 bend. |
| Quantified Difference | Aniline-d5 provides a 29 cm^-1 frequency separation, eliminating the mode mixing present in the unlabeled baseline. |
| Conditions | Linear IR and nonlinear 2D-IR spectroscopy of hydrogen-bonded monomeric complexes. |
Spectroscopists modeling DNA nucleobase hydrogen bonding must select Aniline-d5 to obtain clear, uncoupled vibrational spectra of the primary amine group.
Aniline-d5 is the gold-standard internal standard for quantifying primary aromatic amines (PAAs) migrating from kitchenware, packaging, and plastics. Its stable +5 Da mass shift prevents overlap with natural analytes, while its non-exchangeable ring deuterons ensure robust quantification in standard protic LC mobile phases (e.g., aqueous acetic acid/methanol) without the back-exchange risks of Aniline-d7 [1].
Essential for probing electrophilic aromatic substitution and zeolite-catalyzed isomerizations (such as methylenedianiline synthesis). By keeping the amine group protonated, Aniline-d5 prevents unwanted deuteration of catalyst acid sites, allowing researchers to accurately isolate the kinetic isotope effect of the aromatic ring activation [2].
Utilized as a structural model for DNA nucleobases in 2D-IR spectroscopy. The heavy deuterium atoms on the phenyl ring shift the C-C stretching frequencies, breaking the Fermi resonance that typically obscures the -NH2 bending modes in unlabeled aniline, thus enabling precise measurement of hydrogen-bond dynamics [3].
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